Cliotide T2 is a member of the cyclotide family, which consists of heat-stable, cyclic peptides characterized by a unique cystine knot motif. These peptides are primarily derived from plants and exhibit a range of biological activities. Cliotide T2 was isolated from Clitoria ternatea, a plant belonging to the Fabaceae family, known for its medicinal properties. The cyclotide structure allows for enhanced stability and resistance to proteolytic degradation, making it an interesting candidate for various applications in biotechnology and pharmacology .
Cliotide T2 exhibits significant biological activities, particularly antimicrobial and cytotoxic effects. Studies have shown that it possesses activity against Escherichia coli and is cytotoxic to HeLa cells, indicating potential applications in treating infections and cancer . The cyclic structure of cliotide T2 contributes to its stability and efficacy as a bioactive compound.
The synthesis of cliotide T2 involves several steps, typically starting with the extraction from Clitoria ternatea. The process includes:
Cliotide T2 has several promising applications:
Research on cliotide T2 has focused on its interactions with various biological molecules. Notably:
Cliotide T2 shares similarities with other cyclotides but also exhibits unique characteristics:
| Compound Name | Source Plant | Unique Features |
|---|---|---|
| Cliotide T1 | Clitoria ternatea | Similar structure but different biological activity profile. |
| Cyclotides from Viola species | Various Viola species | Known for their insecticidal properties; different amino acid composition. |
| Cyclotides from Rubiaceae family | Various Rubiaceae species | Exhibit diverse biological activities; structural variations in cysteine connectivity. |
Cliotide T2's unique properties stem from its specific amino acid sequence and structural conformation, which distinguish it from other cyclotides derived from different plant families .
Cliotide T2 represents a significant member of the cyclotide family, isolated from Clitoria ternatea, a plant belonging to the Fabaceae family [1]. The primary sequence of Cliotide T2 consists of 30 amino acid residues with the sequence GEFLKCGESCVQGECYTPGCSCDWPICKKN [2]. This cyclotide exhibits a molecular weight of 3285.76 Da with a molecular formula of C138H210N36O45S6, indicating the presence of six cysteine residues that form three critical disulfide bonds [2].
The amino acid composition analysis reveals several notable characteristics of Cliotide T2. The peptide contains three basic residues and four acidic residues, resulting in a net charge of -1 and a theoretical isoelectric point of 4.87 [2]. The hydrophobic residues comprise five amino acids, contributing to an overall hydrophobicity value of -0.39 [2]. The aliphatic index is calculated at 35.67, while the Boman index is -36.86 [2].
| Structural Parameter | Value |
|---|---|
| Sequence Length | 30 amino acids [2] |
| Molecular Weight | 3285.76 Da [2] |
| Net Charge | -1 [2] |
| Isoelectric Point | 4.87 [2] |
| Basic Residues | 3 [2] |
| Acidic Residues | 4 [2] |
| Hydrophobic Residues | 5 [2] |
| Aliphatic Index | 35.67 [2] |
| Boman Index | -36.86 [2] |
The disulfide bond connectivity pattern in Cliotide T2 follows the characteristic cystine knot arrangement found in cyclotides. Through differential sulfur-tagging strategies and mass spectrometric analysis, the disulfide connectivity has been definitively established as Cys I-IV, Cys II-V, and Cys III-VI [1] [2]. This connectivity pattern creates the signature knotted topology where one disulfide bond threads through a loop formed by the other two disulfide bonds and the connecting backbone segments [1].
Detailed disulfide mapping experiments using partial reduction with Tris(2-carboxyethyl)phosphine followed by N-ethylmaleimide alkylation revealed the relative stability of each disulfide bond [1]. The analysis demonstrated that the Cys II-V bond is most susceptible to reducing conditions, followed by the Cys I-IV bond, while the Cys III-VI linkage represents the most stable disulfide connection [1]. This stability hierarchy reflects the structural arrangement where the Cys III-VI bond is the penetrating disulfide that threads through the core of the molecule, making it the most protected and buried within the cystine knot structure [1].
The sequential reduction pattern observed during unfolding studies indicates that Cliotide T2 undergoes a specific pathway of disulfide bond breakage [1]. Initial reduction targets the Cys II-V linkage, generating two-disulfide intermediate species, followed by the reduction of the Cys I-IV bond to produce one-disulfide intermediates, with the Cys III-VI bond remaining intact until the final reduction step [1]. This unfolding mechanism is consistent with the three-dimensional architecture of the cyclotide framework and provides insights into the molecular basis of cyclotide stability [1].
The cyclic cystine knot topology of Cliotide T2 represents one of the most structurally constrained peptide frameworks found in nature [3] [4]. This unique architectural motif combines a head-to-tail cyclized peptide backbone with three disulfide bonds arranged in a knotted configuration, creating an exceptionally stable molecular scaffold [4] [5]. The topology is characterized by the arrangement where disulfide bonds Cys I-IV and Cys II-V form a ladder-like structure, through which the third disulfide bond Cys III-VI passes, creating the characteristic knot [4] [5].
The conformational stability of Cliotide T2 derives from multiple structural features inherent to the cyclic cystine knot motif [3] [6]. The interlocking nature of the disulfide bonds creates a highly rigid and compact structure that provides extraordinary resistance to thermal, chemical, and enzymatic degradation [6] [7]. Studies on related cyclotides have demonstrated stability to temperatures approaching boiling point, resistance to chaotropic agents such as 6 M guanidine hydrochloride and 8 M urea, and protection against proteolytic enzymes [6] [7].
| Stability Parameter | Resistance Level |
|---|---|
| Thermal Stability | Up to near-boiling temperatures [6] [7] |
| Chemical Denaturants | 6 M Guanidine HCl, 8 M Urea [6] [7] |
| pH Range | Stable across wide pH range [8] [6] |
| Proteolytic Enzymes | Resistant to trypsin, chymotrypsin, thermolysin [6] [7] |
| Half-life (Mammalian) | 30 hours [2] |
| Half-life (Yeast) | >20 hours [2] |
| Half-life (E. coli) | >10 hours [2] |
The hydrogen bonding network within the cyclic cystine knot structure of Cliotide T2 contributes significantly to its conformational stability [8]. Nuclear magnetic resonance studies on related cyclotides have identified conserved hydrogen bonds that stabilize the beta-sheet secondary structure elements [8]. These hydrogen bonds involve backbone amide groups and create a network of interactions that maintain the rigid three-dimensional fold [8]. Temperature coefficient analysis of amide protons reveals that hydrogen-bonded residues exhibit lower temperature dependence, indicating their protected environment within the folded structure [8].
The cyclic backbone of Cliotide T2 provides additional stabilization beyond that afforded by the cystine knot alone [3] [6]. Comparative studies using acyclic permutants of cyclotides demonstrate that while the cystine knot is the primary contributor to chemical stability, the circular backbone enhances overall structural integrity [6]. The cyclization constrains the conformational freedom of the peptide chain and prevents the unfolding that would otherwise occur at the termini of linear peptides [3] [6].
Molecular dynamics simulations and structural studies indicate that the cyclic cystine knot topology creates a highly preorganized structure with minimal conformational flexibility [9]. The constrained nature of the framework results in well-defined loop regions that maintain their three-dimensional arrangements even under denaturing conditions [3] [8]. This structural rigidity is responsible for the exceptional stability profile that distinguishes cyclotides from other peptide families [6] [7].
Cliotide T2 belongs to the bracelet subfamily of cyclotides, which can be distinguished from the Möbius subfamily based on specific structural characteristics [1] [10] [11]. The primary distinguishing feature between these subfamilies is the presence or absence of a cis-proline residue in loop 5 [5] [11]. Möbius cyclotides contain a conserved proline residue in cis conformation at loop 5, which introduces a twist in the peptide backbone resembling a Möbius strip, while bracelet cyclotides lack this structural feature [5] [11].
The loop structure analysis of Cliotide T2 reveals the characteristic features of the bracelet subfamily [11]. Loop 1 contains the highly conserved glutamic acid residue at position 1, which is essential for structural stability through hydrogen bonding interactions with residues in loop 3 [12] [11]. Loop 2 typically consists of 4 to 5 residues and contains hydrophobic amino acids that contribute to the surface properties of the molecule [11]. Loop 3 is notable for its conservation of hydroxyl-containing residues that participate in the hydrogen bonding network with the glutamic acid in loop 1 [12] [11].
| Structural Feature | Möbius Subfamily | Bracelet Subfamily | Cliotide T2 |
|---|---|---|---|
| cis-Proline in Loop 5 | Present [5] [11] | Absent [5] [11] | Absent [1] |
| Loop 5 Length | 4-5 residues [11] | 4 residues [11] | 4 residues [1] |
| Structural Twist | Present [5] [11] | Absent [5] [11] | Absent [1] |
| Conserved Glu in Loop 1 | Present [12] [11] | Present [12] [11] | Present [1] |
| Typical Size | 28-31 residues [5] | 28-37 residues [5] | 30 residues [1] |
| Subfamily Proportion | ~33% [10] | ~67% [10] | Bracelet [1] |
The sequence conservation patterns differ between the subfamilies, with bracelet cyclotides showing greater structural diversity compared to Möbius cyclotides [5] [10]. Cliotide T2 exhibits the typical bracelet cyclotide characteristics including larger loop regions and increased sequence variability [5]. The absence of the cis-proline residue in loop 5 results in a more extended conformation compared to the twisted structure of Möbius cyclotides [11].
Comparative structural modeling studies demonstrate that Cliotide T2 shares the fundamental cyclic cystine knot topology with both Möbius and bracelet subfamilies while maintaining subfamily-specific characteristics [13]. The surface properties of Cliotide T2 exhibit the amphipathic nature typical of cyclotides, with distinct hydrophobic and hydrophilic patches distributed across the molecular surface [14] [13]. This surface organization is conserved across both subfamilies and contributes to the membrane-active properties of cyclotides [14].
The thermal stability profiles of bracelet cyclotides, including Cliotide T2, are comparable to those of Möbius cyclotides, indicating that the structural differences between subfamilies do not significantly impact overall stability [8] [6]. Both subfamilies maintain the critical hydrogen bonding networks and disulfide connectivity patterns that confer exceptional stability to the cyclotide framework [8]. However, bracelet cyclotides tend to be more challenging to synthesize and fold in vitro compared to Möbius cyclotides, possibly due to their increased structural complexity [5].
The genetic architecture of Cliotide T2 represents a remarkable evolutionary innovation, displaying a chimeric gene structure that fundamentally differs from conventional cyclotide precursors found in the Rubiaceae and Violaceae families [1]. This unique arrangement consists of genetic elements derived from two distinct protein families: cyclotides and Albumin-1 proteins of the Fabaceae family.
The Cliotide T2 encoding gene (ctc2) exhibits a novel organizational pattern comprising an endoplasmic reticulum signal sequence directly followed by the mature cyclotide domain, a short linker region, an Albumin-1 chain a domain, and a C-terminal tail [1]. This architecture mirrors the structure of pea Albumin-1 precursor genes, except that the Albumin-1 chain b domain has been replaced by the cyclotide domain [1] [2].
Unlike traditional cyclotide precursors from Rubiaceae and Violaceae families that contain an N-terminal pro-domain and N-terminal repeat regions separating the endoplasmic reticulum signal from the mature cyclotide domain, Cliotide T2 precursors are devoid of these intermediate sequences [1]. This structural simplification suggests that the signal peptidase I directly processes the N-terminal region of cliotides, eliminating the requirement for additional proteolytic steps typically associated with N-terminal pro-domain removal [1].
The single intron architecture characteristic of cysteine-rich peptide gene families is preserved in the Cliotide T2 gene, with the intron located within the signal peptide region [1]. This placement is consistent with both Albumin-1 genes from the Fabaceae family and cyclotide genes from the Rubiaceae family, reinforcing the chimeric nature of these genetic elements [1].
Phylogenetic analysis reveals that this chimeric structure likely originated from either horizontal gene transfer or convergent evolution in plant nuclear genomes, both representing exceedingly rare evolutionary events [1] [2]. The replacement of the Albumin-1 chain b domain with a cyclotide domain suggests a functional substitution that maintains the overall gene architecture while introducing novel bioactive peptide properties [1].
The biosynthesis of Cliotide T2 involves a complex series of post-translational modifications that transform the linear precursor protein into the mature cyclic peptide. This process encompasses multiple enzymatic steps, including proteolytic cleavage, backbone cyclization, and various side chain modifications [3].
The C-terminal processing of Cliotide T2 involves asparaginyl endopeptidase enzymes, which recognize the highly conserved asparagine or aspartic acid residue at the C-terminus of the cyclotide domain [1] [4]. These enzymes belong to the cysteine protease family and catalyze both the cleavage of the C-terminal propeptide and the subsequent transpeptidation reaction that forms the cyclic backbone [5] [6].
The cyclization mechanism proceeds through a two-step process: first, the asparaginyl endopeptidase forms a reactive thioester intermediate with the C-terminal asparagine residue, followed by nucleophilic attack from the N-terminal amino group, resulting in head-to-tail peptide bond formation [4] [7]. This transpeptidation reaction occurs within the same enzymatic active site, making it highly efficient and specific [5].
Butelase-1, the specific asparaginyl endopeptidase responsible for Cliotide T2 processing in Clitoria ternatea, exhibits exceptional catalytic efficiency with kinetic parameters reaching up to 542,000 M⁻¹ s⁻¹ [8]. This enzyme recognizes a minimal tripeptide recognition motif consisting of asparagine/aspartic acid at the P1 position followed by specific amino acids at the P1' and P2' positions [8].
The substrate specificity requirements for cyclization are highly stringent at the C-terminal processing site. The P1 position must contain asparagine, while the P1' position requires a small amino acid such as alanine, glycine, or serine [9]. The P2' position must be occupied by leucine or isoleucine; notably, in Cliotide T2 genes, this conserved leucine residue is replaced by valine or isoleucine, reflecting species-specific variations in enzyme specificity [1].
Multiple post-translational modifications have been observed in processed cyclotides, including deamidation, oxidation, hydroxylation, dehydration, glycosylation, methylation, and truncation [3]. These modifications contribute to the molecular diversity of cyclotides and may influence their biological activities and stability profiles [3].
The disulfide bond formation occurs through oxidative folding mechanisms involving protein disulfide isomerases and ER oxidoreductin-1 enzymes [10]. The characteristic cystine knot topology of Cliotide T2 forms through the specific pairing of cysteine residues: Cys I-IV, Cys II-V, and Cys III-VI, where the Cys III-VI bond penetrates the loop formed by the other two disulfide bonds [1].
The expression of Cliotide T2 in Clitoria ternatea exhibits pronounced tissue-specific patterns that reflect the diverse functional roles of cyclotides in plant defense and physiological processes [1] [11]. Mass spectrometric analysis of different plant tissues reveals distinct cyclotide profiles, with each tissue producing unique combinations and concentrations of these bioactive peptides [1].
Floral tissues represent the primary site of Cliotide T2 accumulation, where this cyclotide accounts for more than 70% of the total cyclotide content in conjunction with Cliotide T3 [1]. This high concentration in reproductive tissues suggests a critical role in protecting flowers from herbivore damage during the vulnerable flowering period [1] [11].
Pod tissues similarly exhibit elevated Cliotide T2 expression levels, maintaining the same dominance pattern observed in flowers [1]. This distribution pattern indicates that Cliotide T2 plays an important protective role during seed development and maturation, potentially deterring insects and other pests that might damage developing seeds [1].
The subcellular localization of cyclotides within plant tissues has been characterized through immunohistochemical studies, revealing their presence in vacuoles, epidermis, and vascular tissues [11]. In leaf tissues, cyclotides are predominantly found in the abaxial epidermis and spongy parenchyma, areas that are particularly vulnerable to pathogen attacks [11].
Vascular bundle distribution represents a consistent pattern across all examined tissues, with cyclotides present in phloem, collenchyma, and xylem parenchyma but absent from xylem vessels [11]. This distribution suggests potential roles in systemic defense signaling and protection of the plant's transport systems [11].
The root system contains cyclotides in cortex parenchyma and trichoblasts but not in the rhizodermis, indicating tissue-specific accumulation patterns that may relate to defense against soil-borne pathogens and pests [11]. The presence of cyclotides in root nodules is particularly noteworthy, suggesting potential roles in controlling the symbiotic relationship between C. ternatea and nitrogen-fixing bacteria [1].
Developmental regulation of cyclotide expression shows varying patterns throughout plant growth stages, with certain cyclotides like Cliotide T1 and T4 showing constitutive expression across all tissues, while others like Cliotide T2 display more specialized expression patterns [1] [12]. This differential expression suggests that different cyclotides may serve distinct functional roles in plant defense and development [12].
Environmental factors and seasonal variations can influence cyclotide expression profiles, with some studies indicating higher production of certain cyclotides during warm seasons compared to winter months [12]. This temporal regulation may reflect adaptive responses to changing pathogen pressures and environmental stresses [12].
Transcriptomic analysis has identified 71 precursor genes encoding cyclotides in C. ternatea, with 51 unique cyclotide domains and 26 novel cyclotide sequences arising from different tissues [10]. This remarkable diversity underscores the complexity of cyclotide regulation and the sophisticated defense mechanisms employed by this plant species [10].
The co-expression of multiple cyclotides within individual tissues creates synergistic defense networks that may provide broader spectrum protection against diverse threats [13]. The tissue-specific expression patterns of Cliotide T2 and related cyclotides represent an evolutionary adaptation that optimizes defensive capabilities while minimizing metabolic costs [13].
Table 1: Cyclotides from Clitoria ternatea
| Cyclotide | Molecular Weight (Da) | Subfamily | Number of Amino Acids | Novel |
|---|---|---|---|---|
| Cliotide T1 | 3084 | Bracelet | 30 | Yes |
| Cliotide T2 | 3260 | Möbius | 29 | Yes |
| Cliotide T3 | 3416 | Möbius | 31 | Yes |
| Cliotide T4 | 3226 | Bracelet | 30 | Yes |
Table 2: Biological Activities of Cliotide T2
| Activity Type | Cliotide T2 Value | Reference Standard |
|---|---|---|
| E. coli MIC (μM) | >100 | D4R: 1.3 μM |
| K. pneumonia MIC (μM) | >100 | D4R: 1.9 μM |
| P. aeruginosa MIC (μM) | >100 | D4R: 1.5 μM |
| Hemolytic Activity HD₅₀ (μM) | >100 | Melittin: 3.2 μM |
| Cytotoxic Activity IC₅₀ (μM) | 8.0 | - |
Table 3: Tissue-Specific Expression Patterns
| Tissue | Dominant Cyclotides | Expression Level | Universal Cyclotides |
|---|---|---|---|
| Flowers | Cliotide T2, T3 | >70% of total | Cliotide T1, T4 |
| Pods | Cliotide T2, T3 | >70% of total | Cliotide T1, T4 |
| Seeds | Cliotide T8, T9, T10 | High | Cliotide T1, T4 |
| Nodules | High cyclotide abundance | High | Cliotide T1, T4 |